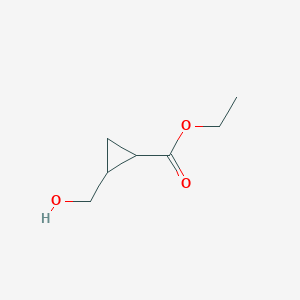

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBVPPEXCRXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514868 | |

| Record name | Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15224-11-0 | |

| Record name | Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15224-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The presence of a cyclopropane ring imparts unique conformational rigidity and metabolic stability, while the bifunctional nature of the molecule, containing both an ester and a primary alcohol, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams.

Core Synthesis Pathways

Three principal synthetic routes to this compound have been identified and are detailed below. These pathways offer different starting points and strategic advantages, allowing researchers to select the most suitable approach based on the availability of starting materials, desired stereochemistry, and scalability.

Pathway 1: Reduction of a Formyl Precursor

This is a direct and efficient method that relies on the selective reduction of a pre-formed cyclopropyl aldehyde.

-

Starting Material: Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate

-

Key Transformation: Reduction of the aldehyde to a primary alcohol.

-

Reagent: Sodium borohydride (NaBH₄)

Pathway 2: Selective Mono-reduction of a Dicarboxylate

This pathway begins with a symmetrical cyclopropane dicarboxylate and involves the selective reduction of one of the two ester groups.

-

Starting Material: Diethyl trans-cyclopropane-1,2-dicarboxylate

-

Key Transformation: Selective mono-reduction of a diester to a hydroxy-ester.

-

Reagent: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for such selective reductions.[1]

Pathway 3: Cyclopropanation of an Allylic Alcohol Derivative

This approach builds the cyclopropane ring onto a linear precursor that already contains the required carbon skeleton and functional groups in a latent form.

-

Starting Material: Ethyl (E)-4-hydroxybut-2-enoate

-

Key Transformations:

-

Cyclopropanation of the double bond.

-

Oxidation of the resulting primary alcohol to a carboxylic acid.

-

Esterification to the final ethyl ester.

-

-

Reagents: Simmons-Smith reaction for cyclopropanation, followed by standard oxidation and esterification reagents.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with each key reaction step in the identified synthesis pathways.

Table 1: Pathway 1 - Reduction of Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate [7]

| Parameter | Value |

| Starting Material | Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate |

| Reagent | Sodium borohydride (NaBH₄) |

| Solvent | Anhydrous Ethanol |

| Reaction Time | 5 hours |

| Temperature | Room Temperature |

| Product Yield | 68% |

| Product Appearance | Light-yellow oil |

Table 2: Proposed Pathway 2 - Selective Mono-reduction and Esterification

| Step | Starting Material | Key Reagent(s) | Expected Product | Notes |

| 1. Mono-reduction | Diethyl trans-cyclopropane-1,2-dicarboxylate | DIBAL-H | This compound | Based on the selective reduction of pyrrole-2,5-dicarboxylates with 3 equivalents of DIBAL-H at 0°C.[1] A similar selectivity is anticipated for the cyclopropane analogue. |

| 2. Esterification | 2-(Hydroxymethyl)cyclopropanecarboxylic acid | Ethanol, Acid catalyst | This compound | Standard Fischer esterification conditions would be applicable.[8] |

Table 3: Proposed Pathway 3 - Cyclopropanation, Oxidation, and Esterification

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Notes |

| 1. Cyclopropanation | Ethyl (E)-4-hydroxybut-2-enoate | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | This compound | A general protocol for the Simmons-Smith reaction is available.[2][3] The directing effect of the hydroxyl group is expected to favor the desired product.[4] |

| 2. Oxidation | This compound | e.g., PCC, DMP | Ethyl 2-formylcyclopropanecarboxylate | Standard oxidation of a primary alcohol to an aldehyde. |

| 3. Oxidation | Ethyl 2-formylcyclopropanecarboxylate | e.g., Pinnick oxidation (NaClO₂, NaH₂PO₄) | 2-(Ethoxycarbonyl)cyclopropanecarboxylic acid | Oxidation of the aldehyde to a carboxylic acid. |

| 4. Esterification | 2-(Ethoxycarbonyl)cyclopropanecarboxylic acid | Ethanol, Acid catalyst | Diethyl cyclopropane-1,2-dicarboxylate | Standard Fischer esterification.[8] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction [7]

-

To a solution of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol) in anhydrous ethanol (55.0 mL), add sodium borohydride (0.776 g, 20.53 mmol) in one portion at room temperature under anhydrous conditions.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Quench the reaction with a phosphate buffer aqueous solution (100 mL) at pH 7.

-

Remove the ethanol by distillation under reduced pressure.

-

Extract the remaining aqueous phase with dichloromethane (3 x 100 mL).

-

Combine the organic phases and wash sequentially with a phosphate buffered aqueous solution (70 mL, pH 7) and saturated saline (70 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to afford this compound as a light-yellow oil (1.334 g, 68% yield). The product can be used in subsequent steps without further purification.

Protocol 2 (Proposed): Synthesis via Selective Mono-reduction

-

Step 1: Selective Mono-reduction of Diethyl trans-cyclopropane-1,2-dicarboxylate

-

Dissolve diethyl trans-cyclopropane-1,2-dicarboxylate in a suitable anhydrous solvent (e.g., THF or dichloromethane) and cool to 0°C under an inert atmosphere.

-

Slowly add 3 equivalents of diisobutylaluminium hydride (DIBAL-H) as a solution in a suitable solvent (e.g., hexanes or toluene).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed and the mono-alcohol is the major product.

-

Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water and a saturated solution of Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate this compound.

-

-

Step 2: Esterification of 2-(Hydroxymethyl)cyclopropanecarboxylic acid (if the mono-acid is isolated)

-

Dissolve 2-(hydroxymethyl)cyclopropanecarboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Protocol 3 (Proposed): Synthesis via Cyclopropanation, Oxidation, and Esterification

-

Step 1: Simmons-Smith Cyclopropanation of Ethyl (E)-4-hydroxybut-2-enoate [2]

-

To a solution of ethyl (E)-4-hydroxybut-2-enoate in an anhydrous solvent such as dichloromethane at 0°C under an inert atmosphere, add a solution of diethylzinc (2.0 eq).

-

Slowly add a solution of diiodomethane (2.0 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

-

-

Step 2: Oxidation of this compound to Ethyl 2-formylcyclopropanecarboxylate

-

To a solution of this compound in dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

-

-

Step 3: Oxidation of Ethyl 2-formylcyclopropanecarboxylate to 2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

-

Dissolve the crude ethyl 2-formylcyclopropanecarboxylate in a mixture of t-butanol and water.

-

Add 2-methyl-2-butene as a chlorine scavenger.

-

Slowly add a solution of sodium chlorite (NaClO₂) in a sodium dihydrogen phosphate (NaH₂PO₄) buffer.

-

Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

-

Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

-

-

Step 4: Esterification to Diethyl cyclopropane-1,2-dicarboxylate

-

Follow the Fischer esterification protocol as described in Pathway 2, Step 2, using ethanol as the alcohol.

-

Synthesis Pathway Diagrams

Caption: Pathway 1: Reduction of a formyl precursor.

Caption: Pathway 2: Selective mono-reduction of a dicarboxylate.

Caption: Pathway 3: Cyclopropanation of an allylic alcohol derivative.

References

- 1. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-HYDROXYMETHYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 15224-11-0 [chemicalbook.com]

- 8. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (CAS 15224-11-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, CAS 15224-11-0. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted data and relevant information from structurally similar compounds to offer valuable insights for research and development.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. These values provide a foundational understanding of the compound's physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [2] |

| Predicted Boiling Point | 205.9 ± 13.0 °C | N/A |

| Predicted Density | 1.144 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 15.10 ± 0.10 | N/A |

| Storage Temperature | 2-8°C | [2] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported, involving the reduction of an aldehyde precursor.

Reaction: Reduction of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate.

Reagents:

-

Ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate

-

Anhydrous ethanol

-

Sodium borohydride

-

Phosphate buffer aqueous solution (pH 7)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Saturated saline solution

Procedure:

-

A solution of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol) in anhydrous ethanol (55.0 mL) is prepared under anhydrous conditions at room temperature.[2]

-

Sodium borohydride (0.776 g, 20.53 mmol) is added in one portion to the solution.[2]

-

The reaction mixture is stirred at room temperature for 5 hours.[2]

-

The reaction is quenched with a phosphate buffer aqueous solution (100 mL, pH 7).[2]

-

Ethanol is removed by distillation under reduced pressure.[2]

-

The remaining aqueous phase is extracted with dichloromethane (3 x 100 mL).[2]

-

The combined organic phases are washed sequentially with a phosphate buffered aqueous solution (70 mL, pH 7) and saturated saline (70 mL).[2]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated.[2]

-

The final product, this compound, is obtained as a light-yellow oil (1.334 g, 68% yield).[2] Mass spectrometry analysis of the product showed an [M+1] peak at m/e 145.[2]

Below is a workflow diagram illustrating the synthesis process.

Spectroscopic Properties (Predicted)

Expected ¹H NMR Features:

-

Ethyl group: A quartet signal for the -CH₂- group and a triplet for the -CH₃ group. The quartet for the -CH₂- is expected to be deshielded due to the adjacent oxygen atom.

-

Cyclopropane ring protons: Complex multiplets in the upfield region.

-

Hydroxymethyl group: A signal for the -CH₂- protons and a broad singlet for the -OH proton.

Expected ¹³C NMR Features:

-

Carbonyl carbon: A deshielded signal in the range of 160-180 ppm.

-

Ethyl group carbons: Signals for the -CH₂- and -CH₃ carbons.

-

Cyclopropane ring carbons: Shielded signals characteristic of a strained ring system.

-

Hydroxymethyl carbon: A signal in the region typical for a carbon attached to an oxygen atom.

Expected IR Spectroscopy Features:

-

C=O stretch: A strong absorption band around 1720 cm⁻¹, characteristic of an ester carbonyl group.

-

C-O stretch: Strong absorptions in the fingerprint region, likely around 1275 and 1110 cm⁻¹, indicating the C-O bonds of the ester.

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

Biological Activity and Potential Applications in Drug Development

Specific biological activity for this compound has not been documented. However, the cyclopropane moiety is a versatile structural motif frequently incorporated into drug molecules to enhance their pharmacological properties.

The cyclopropyl group can contribute to:

-

Enhanced Potency: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger binding to biological targets.[3]

-

Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in alkanes, making them less susceptible to metabolic degradation.[3]

-

Improved Pharmacokinetics: The incorporation of a cyclopropyl group can influence properties such as brain permeability and plasma clearance.[3]

-

Conformational Restriction: In peptides and peptidomimetics, the cyclopropane ring can restrict conformational flexibility, which can prevent proteolytic hydrolysis.[3]

Given these properties, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The presence of both a hydroxyl and an ester functional group allows for diverse chemical modifications, making it a versatile intermediate for creating libraries of compounds for drug screening. Natural and synthetic cyclopropanes have demonstrated a wide spectrum of biological activities, including insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antitumor, and antiviral properties.[4]

Safety and Handling

Specific safety data for this compound is not available. However, for the structurally related compound, ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate, the following GHS hazard classifications have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is therefore recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

This guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its properties and potential applications.

References

- 1. This compound | C7H12O3 | CID 13005707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXYMETHYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 15224-11-0 [chemicalbook.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate | C8H14O4 | CID 10725903 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and physicochemical properties of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Molecular Structure and Identification

This compound is a cyclopropane derivative containing both an ester and a primary alcohol functional group. Its fundamental chemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate[1] |

| Molecular Formula | C₇H₁₂O₃[1] |

| Molecular Weight | 144.17 g/mol [1] |

| CAS Number | 15224-11-0 (for the mixture of isomers)[1] |

The molecule consists of a three-membered carbon ring, which imparts significant ring strain and influences its reactivity and conformation. The substituents at positions 1 and 2 of the cyclopropane ring give rise to stereoisomerism.

Stereochemistry

The presence of two substituted chiral centers at the C1 and C2 positions of the cyclopropane ring results in the existence of diastereomers (cis and trans) and their respective enantiomers. The cyclopropane ring restricts rotation, leading to stable geometric isomers.[2][3]

-

Cis Isomers: The ester and hydroxymethyl groups are on the same side of the cyclopropane ring. This arrangement leads to steric hindrance and influences the molecule's polarity and physical properties.[3]

-

Trans Isomers: The ester and hydroxymethyl groups are on opposite sides of the ring, resulting in a less sterically hindered and typically more stable conformation.[3]

Each of these diastereomers is chiral and exists as a pair of enantiomers:

-

Cis: (1R,2S) and (1S,2R)

-

Trans: (1R,2R) and (1S,2S)

dot

Caption: Stereochemical relationship of this compound isomers.

Physicochemical Properties and Spectroscopic Data

Predicted Physicochemical Properties

The following table summarizes predicted physicochemical data for the mixture of isomers.

| Property | Value | Source |

| Boiling Point | 205.9 ± 13.0 °C | Predicted |

| Density | 1.144 ± 0.06 g/cm³ | Predicted |

| pKa | 15.10 ± 0.10 | Predicted |

Generally, cis isomers exhibit higher boiling points due to increased polarity, while trans isomers often have higher melting points due to more efficient crystal packing.[3][4]

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester group.

-

C-O stretching vibrations in the region of 1300-1000 cm⁻¹ .

-

C-H stretching of the cyclopropane ring protons typically appears at higher wavenumbers (>3000 cm⁻¹) than for alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the cyclopropyl protons are highly dependent on their stereochemical relationship (cis or trans) to the substituents.

-

The protons on the cyclopropane ring will appear in the upfield region, typically between 0.5 and 2.0 ppm.

-

The methylene protons of the hydroxymethyl group (-CH₂OH) are expected around 3.5-4.0 ppm.

-

The quartet of the ethyl ester's methylene group (-OCH₂CH₃) will be observed around 4.1 ppm, with the corresponding triplet of the methyl group at approximately 1.2 ppm.

-

-

¹³C NMR: The carbon signals of the cyclopropane ring are characteristically found at high field (10-30 ppm). The carbonyl carbon of the ester will be significantly downfield (around 170-175 ppm).

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding aldehyde, ethyl 2-formylcyclopropanecarboxylate. This procedure typically yields a mixture of cis and trans diastereomers.

Reaction: Reduction of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate.

dot

Caption: Synthesis of this compound.

Detailed Protocol:

-

Preparation: Dissolve ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (1 equivalent) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the addition of a phosphate buffer aqueous solution (pH 7).

-

Solvent Removal: Remove the ethanol by distillation under reduced pressure.

-

Extraction: Extract the remaining aqueous phase with dichloromethane (3 x volume of aqueous phase).

-

Washing: Combine the organic phases and wash sequentially with a phosphate-buffered aqueous solution (pH 7) and saturated saline.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.[5]

Separation of Stereoisomers

The separation of the cis and trans diastereomers, and subsequently the enantiomers, typically requires chromatographic techniques.

Methodology: Gas chromatography (GC) using a chiral stationary phase (e.g., Chirasil-β-dex) is an effective method for the analytical and preparative separation of cyclopropane derivatives.[6][7] High-performance liquid chromatography (HPLC) with a suitable chiral column can also be employed.[8]

dot

Caption: Workflow for the separation of stereoisomers.

Applications in Drug Development

Cyclopropane rings are valuable structural motifs in medicinal chemistry as they can act as rigid scaffolds or bioisosteres for other chemical groups. The defined stereochemistry of substituted cyclopropanes is crucial for their biological activity, as different isomers can exhibit distinct pharmacological profiles. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide has detailed the molecular structure, stereochemistry, and a common synthetic route for this compound. The presence of cis and trans diastereomers, each with a pair of enantiomers, defines the stereochemical complexity of this molecule. While detailed experimental data for each pure isomer is sparse, established principles of stereochemistry and analytical separation techniques provide a clear framework for their characterization and isolation. This molecule remains a valuable synthon for the development of novel chemical entities in various scientific disciplines.

References

- 1. This compound | C7H12O3 | CID 13005707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. longdom.org [longdom.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]

- 8. hplc.eu [hplc.eu]

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate is a versatile bifunctional molecule incorporating a reactive primary alcohol and an ester within a strained cyclopropane ring. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the introduction of the cyclopropane scaffold into more complex molecules of pharmaceutical interest. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its applications in drug discovery and development.

Physical and Chemical Characteristics

This compound is a colorless to light-yellow oil. While experimentally determined physical properties are not widely reported in publicly available literature, predicted values provide useful estimates. The compound exists as cis and trans diastereomers, and each of these can be resolved into a pair of enantiomers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 15224-11-0 | [1] |

| Appearance | Colorless to light-yellow oil | [2] |

| Boiling Point (Predicted) | 205.9 ± 13.0 °C | [2] |

| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.10 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [2] |

Chemical Reactivity and Stability:

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the ethyl ester.

-

Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to halides.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Esters of cyclopropanecarboxylic acid have been reported to exhibit enhanced stability towards hydrolysis compared to non-strained esters.[3]

-

Cyclopropane Ring: The strained three-membered ring can be susceptible to ring-opening reactions under certain conditions, although it is generally stable under standard synthetic transformations.

Stereoisomers:

This compound possesses two chiral centers, leading to the existence of four stereoisomers. The relative stereochemistry of the substituents on the cyclopropane ring defines the cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers. The specific stereoisomer used can be critical in the synthesis of chiral drug molecules.

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the reduction of the corresponding aldehyde, ethyl 2-formylcyclopropanecarboxylate.

Synthesis of this compound via Reduction

This protocol details the reduction of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate to this compound using sodium borohydride.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl rel-(1R,2R)-2-formylcyclopropanecarboxylate (2.00 g, 13.68 mmol) in anhydrous ethanol (55.0 mL) under anhydrous conditions, add sodium borohydride (0.776 g, 20.53 mmol) in one portion at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.

-

Workup:

-

Quench the reaction by adding a phosphate buffer aqueous solution (100 mL, pH 7).

-

Remove the ethanol by distillation under reduced pressure.

-

Extract the remaining aqueous phase with dichloromethane (3 x 100 mL).

-

Combine the organic phases and wash sequentially with a phosphate buffered aqueous solution (70 mL, pH 7) and saturated saline (70 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Product: This procedure affords this compound as a light-yellow oil (1.334 g, 68% yield), which can often be used in subsequent steps without further purification.[2]

Caption: Synthesis of this compound.

Spectroscopic Data

3.1. Mass Spectrometry

Mass spectrometry analysis of the product from the synthesis described above showed an [M+1] peak at m/e 145, consistent with the molecular weight of this compound (144.17 g/mol ).[2]

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve:

-

Loss of an ethoxy group (-OCH₂CH₃, 45 Da) from the ester.

-

Loss of the entire ester group (-COOCH₂CH₃, 73 Da).

-

Loss of the hydroxymethyl group (-CH₂OH, 31 Da).

-

Cleavage of the cyclopropane ring.

3.2. NMR Spectroscopy (Predicted)

-

¹H NMR:

-

A triplet corresponding to the methyl protons of the ethyl ester.

-

A quartet for the methylene protons of the ethyl ester.

-

Complex multiplets in the upfield region for the cyclopropyl protons.

-

A multiplet for the proton attached to the carbon bearing the hydroxymethyl group.

-

A doublet or multiplet for the methylene protons of the hydroxymethyl group.

-

A broad singlet for the hydroxyl proton.

-

-

¹³C NMR:

-

A downfield signal for the ester carbonyl carbon.

-

Signals for the two carbons of the ethyl group.

-

Signals for the three carbons of the cyclopropane ring.

-

A signal for the carbon of the hydroxymethyl group.

-

3.3. Infrared (IR) Spectroscopy (Predicted)

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester.

-

C-H stretching vibrations for the cyclopropane ring and the alkyl groups in the region of 2850-3000 cm⁻¹.

-

C-O stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹).

Applications in Drug Development

The cyclopropane ring is a desirable motif in medicinal chemistry as it can provide conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of a drug molecule. This compound serves as a key building block for introducing this moiety.

4.1. Intermediate in the Synthesis of Antiviral and Anti-inflammatory Drugs

Cyclopropane derivatives are integral components of several antiviral and anti-inflammatory agents. While specific, detailed examples of the direct use of this compound are not extensively documented in public literature, its structural features make it an ideal precursor for more complex intermediates. For instance, chiral cyclopropane derivatives are key components in drugs like the hepatitis C protease inhibitor Boceprevir and the renal dehydropeptidase inhibitor Cilastatin .[4] The synthesis of such complex molecules often involves the use of functionalized cyclopropane building blocks.

4.2. Enzymatic Resolution for Chiral Synthesis

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance. Enzymatic kinetic resolution is a powerful technique to separate racemic mixtures. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. This methodology can be applied to racemic this compound to obtain the desired stereoisomer for the synthesis of chiral drugs.

Caption: Enzymatic kinetic resolution workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a primary alcohol and an ester function on a cyclopropane ring provides multiple avenues for synthetic transformations. While there is a need for more comprehensive experimental data on its physical properties and spectroscopic characterization, the available information on its synthesis and its potential applications in the preparation of chiral pharmaceuticals highlight its importance for researchers and drug development professionals. The methodologies outlined in this guide for its synthesis and potential for stereoselective separation provide a solid foundation for its use in the development of novel therapeutic agents.

References

- 1. This compound | C7H12O3 | CID 13005707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate | C8H14O4 | CID 10725903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Unique Moiety: An In-depth Technical Guide to the Discovery and History of Cyclopropane Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of cyclopropane carboxylate derivatives. From their natural origins in insecticidal flowers to their synthesis and broad applications in agrochemicals and pharmaceuticals, this document traces the evolution of this unique chemical entity. It details key scientific breakthroughs, presents comparative data, and outlines experimental methodologies for pivotal syntheses.

From Ancient Insecticide to Modern Agrochemicals: The Pyrethroid Saga

The story of cyclopropane carboxylate derivatives is inextricably linked to the discovery of natural insecticides. For centuries, the powdered flower heads of Chrysanthemum cinerariifolium and Chrysanthemum coccineum were used as insect repellents.[1] It wasn't until the early 20th century that the active compounds, a family of esters known as pyrethrins, were isolated and their structures elucidated. A key component of the most active pyrethrins (Pyrethrin I) was identified as chrysanthemic acid, a substituted cyclopropane carboxylic acid.[2] Staudinger and Ružička were the first to name chrysanthemic acid in 1924.[2]

The demand for effective and safe insecticides, particularly during World War II, spurred research into synthetic analogues of the natural pyrethrins.[1] The inherent instability of natural pyrethrins in light and air limited their agricultural use. This led to a quest to develop more robust synthetic pyrethroids. The first commercially successful synthetic pyrethroid, allethrin, was synthesized in 1949.[3][4] This marked a turning point, demonstrating that the insecticidal activity of the cyclopropane carboxylate core could be retained and even enhanced in synthetic molecules.

The 1960s and 1970s saw a wave of innovation in pyrethroid chemistry, leading to the development of photostable compounds suitable for agricultural applications.[1][4] Key among these were permethrin, cypermethrin, and deltamethrin, which offered improved persistence and efficacy.[1] These second-generation pyrethroids solidified the importance of the cyclopropane carboxylate scaffold in modern crop protection.

The Cyclopropane Ring: A Key to Enhanced Bioactivity

The cyclopropane ring, with its inherent strain and unique electronic properties, is not merely a structural placeholder. Its incorporation into molecules can significantly influence their biological activity.[5][6][7] The rigid nature of the three-membered ring can lock a molecule into a specific conformation, enhancing its binding affinity to target proteins.[5][6][7] This conformational rigidity is a crucial factor in the high potency of pyrethroid insecticides.

Furthermore, the cyclopropane moiety often contributes to increased metabolic stability.[5][6] The C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation by enzymes like cytochrome P450s compared to linear alkyl chains.[6] This increased stability translates to a longer biological half-life, a desirable trait for both agrochemicals and pharmaceuticals.

Synthesis of the Cyclopropane Carboxylate Core

The ability to synthetically access the cyclopropane carboxylate moiety has been crucial for the development of its derivatives. Several methods have been established for the construction of this key structural motif.

Early Synthesis of Cyclopropanecarboxylic Acid

One of the earliest methods for the preparation of the parent cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide. This nitrile can be obtained through the base-induced cyclization of 4-chlorobutyronitrile.[8][9]

The Simmons-Smith Reaction: A Versatile Tool

A significant advancement in cyclopropane synthesis was the development of the Simmons-Smith reaction in 1958.[5] This method utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species that reacts with alkenes to form cyclopropanes in a stereospecific manner.[5][10][11] This reaction has been widely employed in the synthesis of various cyclopropane-containing molecules, including precursors to pyrethroids.

Synthesis of Chrysanthemic Acid

The synthesis of chrysanthemic acid, the cornerstone of many pyrethroids, has been a subject of extensive research. One industrial approach involves the cyclopropanation of a diene followed by hydrolysis of the resulting ester.

Mode of Action: Targeting the Voltage-Gated Sodium Channel

The potent insecticidal activity of pyrethroids stems from their ability to modulate the function of voltage-gated sodium channels in the nervous systems of insects.[6][12][13] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the sodium channels, forcing them to remain in an open state for an extended period.[6] This disruption of normal channel function leads to prolonged sodium influx, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[6][13]

The interaction of pyrethroids with the sodium channel is highly specific. The precise three-dimensional structure of the cyclopropane carboxylate ester is critical for effective binding.

Metabolic Pathways of Pyrethroid Insecticides

The relatively low mammalian toxicity of most pyrethroids is largely attributed to their rapid metabolism and excretion.[3][4][14][15][16] The primary metabolic pathways involve enzymatic reactions that detoxify the parent compound.

Two main types of reactions are responsible for pyrethroid metabolism:

-

Ester Hydrolysis: Carboxylesterases cleave the ester linkage, a primary detoxification step, yielding the corresponding cyclopropane carboxylic acid and alcohol metabolites.[3][4][14][15][16]

-

Oxidative Metabolism: Cytochrome P450 monooxygenases introduce hydroxyl groups at various positions on the molecule, increasing water solubility and facilitating excretion.[3][14]

These initial metabolites can then undergo further conjugation reactions (e.g., with glucuronic acid or sulfate) to enhance their water solubility and promote their elimination from the body.

Beyond Insecticides: Other Applications of Cyclopropane Carboxylate Derivatives

While the history of cyclopropane carboxylate derivatives is dominated by their use as insecticides, researchers have explored their potential in other areas, including medicine. The unique structural and physicochemical properties conferred by the cyclopropane ring make it an attractive scaffold for drug design.[7] For instance, the incorporation of a cyclopropane ring can lead to compounds with improved metabolic stability and target-binding affinity.[7] Research has explored their use in developing enzyme inhibitors and receptor ligands for various therapeutic targets.[7][17] For example, some cyclopropane derivatives have been investigated for their potential as antibacterial and herbicidal agents.[17][18]

Quantitative Data

The following tables summarize key quantitative data for a selection of cyclopropane carboxylate derivatives, primarily focusing on pyrethroid insecticides.

Table 1: Physicochemical Properties of Selected Pyrethroids

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrethrin I | C21H28O3 | 328.45 | - | - |

| Allethrin | C19H26O3 | 302.41 | 50-52 | 140 (0.1 mmHg) |

| Permethrin | C21H20Cl2O3 | 391.29 | 34-39 | 200 (0.01 mmHg) |

| Cypermethrin | C22H19Cl2NO3 | 416.30 | 60-80 | 170-180 (0.01 mmHg) |

| Deltamethrin | C22H19Br2NO3 | 505.20 | 98-101 | 300 (decomposes) |

Table 2: Insecticidal Activity of Selected Pyrethroids against Houseflies (Musca domestica)

| Compound | LD50 (µg/g) |

| Pyrethrin I | 1.2 |

| Allethrin | 2.5 |

| Permethrin | 0.5 |

| Cypermethrin | 0.2 |

| Deltamethrin | 0.05 |

Data compiled from various sources for comparative purposes. Actual values may vary depending on the specific isomer and experimental conditions.

Experimental Protocols

Synthesis of Cyclopropanecarboxylic Acid

Reference: Based on the procedure described in Organic Syntheses.[9]

Materials:

-

4-Chlorobutyronitrile

-

Sodium amide (NaNH2)

-

Liquid ammonia

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A solution of 4-chlorobutyronitrile in diethyl ether is added dropwise to a stirred suspension of sodium amide in liquid ammonia at -78 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at -78 °C.

-

The ammonia is allowed to evaporate, and the remaining residue is treated with water.

-

The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the crude cyclopropyl cyanide.

-

The crude cyclopropyl cyanide is then hydrolyzed by refluxing with a solution of sodium hydroxide.

-

After hydrolysis is complete, the solution is cooled and acidified with hydrochloric acid to precipitate cyclopropanecarboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried.

Simmons-Smith Cyclopropanation of an Alkene (General Procedure)

Reference: Based on the general principles of the Simmons-Smith reaction.[5][10][11]

Materials:

-

Alkene

-

Diiodomethane (CH2I2)

-

Zinc-copper couple (Zn(Cu))

-

Anhydrous diethyl ether

Procedure:

-

A flame-dried flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the zinc-copper couple and anhydrous diethyl ether under a nitrogen atmosphere.

-

Diiodomethane is added to the stirred suspension.

-

The alkene is then added to the reaction mixture.

-

The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclopropane derivative.

-

The product can be purified by distillation or column chromatography.

Visualizations

Caption: Pyrethroid mode of action on voltage-gated sodium channels.

Caption: General metabolic pathway of pyrethroid insecticides.

Caption: Experimental workflow for the Simmons-Smith cyclopropanation.

References

- 1. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 2. DSpace [dr.lib.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgosolver.com [orgosolver.com]

- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Metabolism of synthetic pyrethroids | PPTX [slideshare.net]

- 15. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 18. researchgate.net [researchgate.net]

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work. The information is compiled from publicly available safety data sheets and scientific literature on related chemical structures.

Chemical Profile

This compound is a bifunctional molecule containing a cyclopropane ring, an ethyl ester, and a primary alcohol. Its chemical structure dictates its reactivity and stability profile.

Structure:

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the integrity of this compound. The following conditions are recommended based on safety data sheets for this compound and structurally related cyclopropane derivatives.

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer (-20°C to -10°C)[1] or Refrigerated (2°C to 8°C).[2][3] | To minimize degradation by slowing down chemical reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1] | To prevent oxidation, particularly of the primary alcohol. |

| Container | Tightly closed container.[1][4] | To prevent exposure to moisture and air. |

| Ventilation | Store in a well-ventilated place.[2][4][5][6] | To safely handle any potential vapors. |

| Avoidance | Heat, exposure to air, and sources of ignition.[1][5][7] | To prevent thermal degradation and oxidation. The compound is potentially flammable.[4][5][7] |

Chemical Stability and Potential Degradation Pathways

While specific stability data for this compound is not extensively published, an understanding of its functional groups allows for the prediction of its principal degradation pathways. The molecule is generally stable under normal conditions.[1][4] However, it can be susceptible to degradation under certain conditions. The primary sites for degradation are the ethyl ester and the primary alcohol. The strained cyclopropane ring may also undergo ring-opening reactions under harsh conditions.

Hydrolysis of the Ethyl Ester

The ester functional group can undergo hydrolysis, catalyzed by acid or base, to yield 2-(hydroxymethyl)cyclopropanecarboxylic acid and ethanol.[8][9]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction. To drive the reaction to completion, an excess of water is required.[8]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and typically proceeds to completion.[9]

Oxidation of the Primary Alcohol

The primary alcohol is susceptible to oxidation.[1][4][5][10] Depending on the oxidizing agent and reaction conditions, it can be oxidized to an aldehyde or further to a carboxylic acid.[1][4][6][10]

-

Partial Oxidation: Can yield ethyl 2-formylcyclopropanecarboxylate.

-

Full Oxidation: Can yield 2-(carboxy)cyclopropanecarboxylic acid ethyl ester.

Ring Opening of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, making it more reactive than acyclic alkanes.[11][12] Under certain conditions, such as in the presence of strong acids or catalysts, it can undergo ring-opening reactions.[13]

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Testing

A comprehensive stability study for this compound should be conducted to establish its shelf-life and confirm the predicted degradation pathways.[3][14] The following is a general protocol based on ICH guidelines for stability testing of active pharmaceutical ingredients (APIs).[3][7][15]

Materials and Equipment

-

This compound (multiple batches)

-

Controlled environment stability chambers

-

Validated analytical methods (e.g., HPLC, GC) for purity and degradation product analysis

-

pH meter

-

UV-Vis spectrophotometer

-

Containers representative of the proposed storage system

Stability Study Design

The study should include long-term, intermediate, and accelerated testing conditions.[3][7][15]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Forced Degradation Studies

Forced degradation studies should be performed to identify potential degradation products and to demonstrate the specificity of the analytical methods. These studies involve exposing the compound to stress conditions more severe than those used in accelerated stability testing.

-

Acidic Conditions: e.g., 0.1 M HCl at 60°C

-

Basic Conditions: e.g., 0.1 M NaOH at 60°C

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature

-

Thermal Stress: e.g., 80°C

-

Photostability: Exposure to light according to ICH Q1B guidelines

Analytical Testing

At each time point, samples should be analyzed for the following:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: To determine the concentration of the active substance.

-

Purity: To identify and quantify any degradation products.

-

Moisture Content: If applicable.

The following diagram illustrates a general workflow for a stability study.

Caption: A generalized workflow for conducting a stability study of a chemical compound.

Conclusion

This compound is a stable compound under recommended storage conditions. However, its bifunctional nature makes it susceptible to hydrolysis and oxidation. A thorough stability testing program is essential to fully understand its degradation profile and to establish an appropriate shelf-life for its intended use in research and drug development. The information and protocols provided in this guide serve as a foundation for designing and executing such studies.

References

- 1. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 2. ias.ac.in [ias.ac.in]

- 3. japsonline.com [japsonline.com]

- 4. monash.edu [monash.edu]

- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. gmpsop.com [gmpsop.com]

- 15. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

Spectroscopic data (NMR, IR, MS) for Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Abstract

This technical guide provides a summary of the spectroscopic data for ethyl cyclopropanecarboxylate derivatives, with a focus on Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate (CAS 15224-11-0). Due to the limited availability of public domain spectroscopic data for this compound, this document will use the closely related compound, Ethyl cyclopropanecarboxylate (CAS 4606-07-9) , as a representative example to illustrate the expected spectroscopic characteristics and data presentation format. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a framework for the spectroscopic characterization of similar small molecules.

Introduction

This compound is a substituted cyclopropane derivative of interest in organic synthesis and medicinal chemistry. Its structural elucidation relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the fundamental spectroscopic data and the methodologies used to obtain them.

Molecular Structure:

-

This compound: C₇H₁₂O₃

-

Molecular Weight: 144.17 g/mol [1]

While detailed experimental spectra for this compound are not widely available, a mass spectrometry analysis has indicated the presence of an [M+1] peak at m/e 145.[2]

Spectroscopic Data for Ethyl cyclopropanecarboxylate (Illustrative Example)

The following sections present the spectroscopic data for Ethyl cyclopropanecarboxylate as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for Ethyl cyclopropanecarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.13 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.60 | Multiplet | 1H | -CH- |

| 1.26 | Triplet | 3H | -O-CH₂-CH₃ |

| 0.96 - 0.85 | Multiplet | 4H | Cyclopropyl -CH₂ -CH₂ - |

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data for Ethyl cyclopropanecarboxylate

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C =O |

| 60.5 | -O-CH₂ -CH₃ |

| 14.3 | -O-CH₂-CH₃ |

| 12.8 | -CH - |

| 8.5 | Cyclopropyl -CH₂ - |

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data for Ethyl cyclopropanecarboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1040 | Medium | C-C stretch (cyclopropane) |

Data is typical for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Ethyl cyclopropanecarboxylate

| m/z | Relative Intensity (%) | Assignment |

| 114 | 20 | [M]⁺ |

| 85 | 100 | [M - C₂H₅]⁺ |

| 69 | 80 | [M - OC₂H₅]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

Fragmentation patterns are predicted based on typical ester fragmentation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like ethyl cyclopropanecarboxylate derivatives.

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

-

Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

GC-MS (for volatile compounds):

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Ramped from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to elute the compound.

-

Ionization Energy (EI): Typically 70 eV.

-

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic characterization of this compound and its analogues is essential for confirming its chemical identity and purity. While a complete public dataset for the title compound is currently elusive, the data and protocols presented for the closely related Ethyl cyclopropanecarboxylate serve as a valuable reference for researchers in the field. The combination of NMR, IR, and MS provides a comprehensive structural picture, which is a critical step in the development of new chemical entities.

References

Theoretical calculations on Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate conformation

An In-depth Technical Guide on the Theoretical Conformational Analysis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

Abstract

The three-dimensional conformation of molecules is critical in determining their biological activity and physicochemical properties, a cornerstone of modern drug design and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies required to analyze the conformational landscape of this compound. Due to the absence of specific published research on this molecule, this paper outlines a robust, standard-practice computational workflow. It details the principles of conformational analysis, proposes a detailed computational protocol using Density Functional Theory (DFT), presents hypothetical data in structured tables, and uses visualizations to illustrate key processes and molecular interactions. The central hypothesis is that the molecule's conformational preference is dominated by an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen.

Introduction: Conformational Analysis and Molecular Properties

This compound is a small organic molecule featuring a rigid cyclopropane ring functionalized with two flexible side chains: an ethyl ester and a hydroxymethyl group. The cyclopropane ring itself is necessarily planar and strained, which limits its own conformational freedom but influences the orientation of its substituents.[1][2][3] The rotational freedom around the single bonds connecting the substituents to the ring gives rise to various possible three-dimensional arrangements, or conformers.

The overall shape of the molecule is crucial. In drug development, for instance, the conformation of a molecule dictates its ability to bind to a biological target. The presence of both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the carbonyl oxygen, C=O) in close proximity suggests that intramolecular hydrogen bonding may play a dominant role in stabilizing specific conformers.[4][5] Understanding which conformers are energetically favorable is key to predicting the molecule's behavior. This guide details the computational approach to identify these stable conformers and quantify their relative energies.

Theoretical Background: The Cyclopropane Scaffold and Intramolecular Forces

The conformational analysis of this molecule is governed by several key factors:

-

Cyclopropane Ring Strain: The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[6] This angle strain, combined with the eclipsing strain of the C-H bonds, makes the ring a rigid, high-energy scaffold.[2][3] This rigidity means that the primary source of conformational isomerism comes from the rotation of the two substituent groups.

-

Substituent Rotation: The ethyl ester and hydroxymethyl groups can rotate around their connecting C-C bonds. The key dihedral angles—describing the orientation of the C=O group relative to the ring and the -OH group relative to its connecting carbon—define the conformational space.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydrogen of the hydroxymethyl group and the carbonyl oxygen of the ethyl ester. This interaction is expected to form a stable, pseudo-six-membered ring, significantly lowering the energy of that specific conformation.[7][8] Such an interaction would severely restrict the rotational freedom of both side chains, effectively "locking" the molecule into a preferred shape.

Proposed Computational Methodology

To investigate the conformational landscape of this compound, a multi-step computational protocol is proposed. This methodology is standard practice for conformational analysis of small organic molecules.

3.1. Computational Protocol

-

Initial Structure Generation: The 2D structure of this compound is drawn using molecular modeling software. Both cis and trans isomers with respect to the cyclopropane ring should be considered as starting points.

-

Conformational Search: A preliminary conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94). This step systematically rotates the key dihedral angles to explore the potential energy surface and identify a wide range of possible low-energy conformers.

-

Quantum Mechanical Optimization: The distinct low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization at a higher level of theory. Density Functional Theory (DFT) is a robust and widely used method for this purpose.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-31G(d,p) or a larger set like 6-311++G(d,p) for higher accuracy.

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, using water as the solvent.

-

-

Frequency Analysis: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies.

-

Energy Analysis: The relative electronic energies (with ZPVE correction) and relative Gibbs free energies of all stable conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.

The following diagram illustrates the proposed computational workflow.

Hypothetical Data and Results

Executing the protocol described above would yield quantitative data that can be summarized for comparison. The following tables represent the expected results for the trans isomer, which is often thermodynamically more stable.

Table 1: Hypothetical Relative Energies of Key Conformers

| Conformer ID | Description | Intramolecular H-Bond? | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Conf-1 | H-bond between -OH and C=O | Yes | 0.00 (Global Minimum) | 0.00 |

| Conf-2 | "Open" form, -OH extended away | No | +4.5 | +4.2 |

| Conf-3 | "Open" form, different ester rotamer | No | +5.1 | +4.8 |

| Conf-4 | H-bond between -OH and ether O | Weakly | +6.2 | +6.0 |

This hypothetical data suggests that the conformer stabilized by the hydroxyl-carbonyl hydrogen bond (Conf-1) is significantly more stable than any "open" conformations.

Table 2: Key Geometric Parameters for the Most Stable Conformer (Conf-1)

| Parameter | Description | Calculated Value |

| d(O-H···O=C) | H-bond length (H to acceptor O) | 1.95 Å |

| ∠(O-H···O=C) | H-bond angle | 165.0° |

| τ(O=C-C-C) | Dihedral angle of ester group | 15.0° (anti-periplanar) |

| τ(H-O-C-C) | Dihedral angle of hydroxyl group | -5.0° (gauche) |

These values are typical for strong, stabilizing intramolecular hydrogen bonds.

The diagram below illustrates the key conformational possibilities, highlighting the most stable, hydrogen-bonded form.

Conclusion for Researchers and Drug Developers

This guide outlines a comprehensive theoretical framework for analyzing the conformation of this compound. The central finding from this proposed study is the anticipated dominance of a single conformation stabilized by a strong intramolecular hydrogen bond. This interaction likely restricts the molecule's flexibility, forcing it into a well-defined three-dimensional shape.

For researchers in drug development, this has significant implications. A molecule with a rigid, predictable conformation is often a more desirable starting point for inhibitor design, as it reduces the entropic penalty upon binding to a target. The computational protocol detailed herein provides a reliable pathway to elucidate these structural preferences, offering critical insights that can guide the synthesis and evaluation of novel therapeutic agents. The methods and principles described are broadly applicable to the conformational analysis of other small, functionalized molecules.

References

- 1. Cycloalkanes [ch.ic.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

The Three-Membered Ring that Revolutionized Chemistry: An In-depth Guide to Functionalized Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerhouse in modern chemistry, particularly in the realm of drug discovery and development. Its unique structural and electronic properties, stemming from significant ring strain, offer a versatile tool to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of molecules. This technical guide provides a comprehensive overview of functionalized cyclopropane rings, from their fundamental properties to their synthesis and application in creating next-generation therapeutics.

The Unique Physicochemical Properties of the Cyclopropane Moiety

The high degree of ring strain in cyclopropanes dictates their distinct chemical behavior. The carbon-carbon bonds are characterized by increased p-character, often referred to as "bent bonds," which imparts partial double-bond character to the ring.[1][2] This unique electronic nature, combined with the ring's rigid, planar structure, provides a powerful scaffold for precise spatial arrangement of functional groups.[1][3]

Incorporating a cyclopropane ring into a molecule can significantly enhance its metabolic stability. The ring is generally resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life for drug candidates.[3][4][5] Furthermore, the cyclopropyl group can act as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings, offering a strategy to improve potency and reduce off-target effects.[6]

Quantitative Physicochemical Data of Functionalized Cyclopropanes

The following tables summarize key quantitative data for representative functionalized cyclopropane derivatives, providing a basis for comparison in molecular design.

Table 1: Structural and Energetic Properties of Cyclopropane Derivatives

| Property | Cyclopropane | Aminocyclopropane | Cyclopropanecarboxylic Acid |

| C-C Bond Length (Å) | 1.51[3] | ~1.51 | ~1.51 |

| C-C-C Bond Angle (°) | 60[2][7] | ~60 | ~60 |

| Ring Strain Energy (kcal/mol) | 27.5[7][8][9] | - | - |

Table 2: Acidity and Lipophilicity of Functionalized Cyclopropanes

| Compound | pKa | logP |

| Cyclopropanecarboxylic Acid | 4.83 | 0.43 |

| cis-2-Trifluoromethylcyclopropanecarboxylic Acid | 3.85 | 0.89 |

| trans-2-Trifluoromethylcyclopropanecarboxylic Acid | 4.21 | 0.93 |

| Cyclopropylamine | 9.0 | 0.1 |

| cis-2-Trifluoromethylcyclopropylamine | 6.5 | 0.9 |

| trans-2-Trifluoromethylcyclopropylamine | 7.1 | 1.0 |

| Data for fluoroalkyl-substituted cyclopropanes adapted from Chernykh et al., 2020.[10] |

Table 3: Biological Activity of Representative Cyclopropane-Containing Compounds

| Compound Class | Biological Target/Organism | Activity Metric | Value | Reference |

| Amide Derivatives | Staphylococcus aureus | MIC₈₀ | 32-128 µg/mL | [11][12] |

| Amide Derivatives | Escherichia coli | MIC₈₀ | 32-128 µg/mL | [11][12] |

| Amide Derivatives | Candida albicans | MIC₈₀ | 16-128 µg/mL | [11][12] |

| Kinase Inhibitor | Activin Receptor-like Kinase-2 (ALK2) | IC₅₀ | 0.001-1.3 µM | [11] |

| Tranylcypromine Analogs | Monoamine Oxidase A (MAO-A) | IC₅₀ | 0.007 µM | [13] |

| Tranylcypromine Analogs | Monoamine Oxidase B (MAO-B) | IC₅₀ | 0.012 µM | [13] |

Key Synthetic Methodologies for Functionalized Cyclopropanes

A variety of synthetic methods have been developed to construct the cyclopropane ring, each with its own advantages in terms of substrate scope, stereoselectivity, and functional group tolerance.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[14] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are widely used to catalyze the reaction of diazo compounds with alkenes to form cyclopropanes.[15][16][17] These reactions often proceed through a metal-carbene intermediate and can be rendered highly enantioselective by using chiral ligands.

Visible Light-Mediated Radical Cyclopropanation